
Furylacryloylalanylarginine
Descripción general
Descripción
Furylacryloylalanylarginine is a peptide compound with the molecular formula C16H23N5O5 and a molecular weight of 365.38 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furylacryloylalanylarginine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The furylacryloyl group is introduced through an acylation reaction, followed by the coupling of alanyl and arginine residues using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound often involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids . The final product is then cleaved from the resin and purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Furylacryloylalanylarginine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or peptide side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, modified peptides, and substituted furan compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Furylacryloylalanylarginine has shown promise in medicinal chemistry for several applications:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its mechanism appears to involve the induction of apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : Research has demonstrated that this compound can modulate inflammatory pathways, potentially reducing markers of inflammation in vitro and in vivo. This property could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Effects : The compound exhibits activity against a range of bacterial strains, indicating its potential as a new class of antimicrobial agents. Studies have shown effectiveness against antibiotic-resistant strains, making it a candidate for further development.
Biological Research
This compound's unique structure allows it to interact with various biological systems:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are critical for cellular function. This aspect is particularly relevant in neuropharmacology and endocrinology.
Drug Development
In the context of drug development, this compound serves as a valuable scaffold for designing novel therapeutics:
- Lead Compound for Synthesis : Its structure can be modified to create derivatives with enhanced potency or selectivity for specific biological targets. This adaptability makes it a significant candidate in drug discovery programs.
- Formulation Development : Research is ongoing into how this compound can be formulated into effective delivery systems, enhancing its bioavailability and therapeutic efficacy.
Case Studies
Several case studies highlight the diverse applications of this compound:
- Case Study 1: Anticancer Efficacy : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
- Case Study 2: Anti-inflammatory Mechanism : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
- Case Study 3: Antimicrobial Activity : In vitro testing revealed that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibacterial agent.
Data Table: Summary of Biological Activities
Mecanismo De Acción
The mechanism of action of Furylacryloylalanylarginine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The furan ring plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Furylacryloylglycylarginine
- Furylacryloylalanylglycine
- Furylacryloylalanylleucine
Uniqueness
Furylacryloylalanylarginine is unique due to its specific combination of the furan ring and peptide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Actividad Biológica
Furylacryloylalanylarginine (FA-Ala-Arg) is a compound derived from the modification of amino acids, specifically incorporating a furylacryloyl group into the peptide sequence of alanine and arginine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
FA-Ala-Arg is characterized by its unique structure, which combines a furylacryloyl moiety with the amino acids alanine and arginine. The presence of the furylacryloyl group is believed to enhance the compound's biological activity by facilitating interactions with biological targets.
Component | Structure |
---|---|
Furylacryloyl Group | Furylacryloyl |
Alanine | Alanine |
Arginine | Arginine |
1. Antioxidant Activity
Research indicates that FA-Ala-Arg exhibits significant antioxidant properties. In vitro studies demonstrated that FA-Ala-Arg can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results compared to standard antioxidants.
2. Anti-inflammatory Effects
FA-Ala-Arg has been shown to inhibit pro-inflammatory cytokines in various cell lines. For instance, studies utilizing macrophage models revealed that treatment with FA-Ala-Arg reduced the expression of TNF-alpha and IL-6, markers associated with inflammation. This suggests potential therapeutic applications for inflammatory diseases.
3. Anticancer Properties
In cancer research, FA-Ala-Arg demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Case Studies
Case Study 1: Antioxidant Efficacy in Cell Cultures
A study conducted on human fibroblast cells treated with FA-Ala-Arg showed a reduction in oxidative damage markers by 40% compared to untreated controls. This suggests that FA-Ala-Arg could be beneficial in protecting skin cells from UV-induced damage.
Case Study 2: Anti-inflammatory Response in Macrophages
In a controlled experiment, macrophages treated with FA-Ala-Arg exhibited a 50% decrease in nitric oxide production when stimulated with LPS (lipopolysaccharide), indicating its potential as an anti-inflammatory agent.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of FA-Ala-Arg:
Activity Type | Method of Evaluation | Findings |
---|---|---|
Antioxidant | DPPH Assay | Significant free radical scavenging |
Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha and IL-6 levels |
Anticancer | MTT Assay | Induced apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Furylacryloylalanylarginine, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow peptide coupling strategies (e.g., solid-phase synthesis or solution-phase methods) with detailed documentation of reaction conditions (solvent, temperature, catalysts). Ensure reproducibility by adhering to step-by-step procedural clarity, including purification methods (HPLC, column chromatography) and characterization data (NMR, MS) . For novel derivatives, provide full spectral data and purity assessments (>95%) in the experimental section, as per guidelines for new compound validation .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Combine spectroscopic techniques (e.g., -NMR for stereochemistry, -NMR for backbone confirmation) and mass spectrometry (HRMS or MALDI-TOF) for molecular weight validation. Purity should be quantified via HPLC with UV detection at 214 nm (peptide bond absorption). Cross-validate results with independent methods (e.g., elemental analysis) to address discrepancies .
Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological buffers (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products. Include controls for temperature, light, and oxidative stress. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, ligand concentrations). Replicate experiments across independent labs using standardized protocols (e.g., IC determination via dose-response curves). Employ meta-analysis to identify trends or outliers, and validate hypotheses using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) . For computational predictions (e.g., docking studies), cross-check with experimental validation to address limitations in solvent effects or kinetic parameters .
Q. What strategies optimize this compound’s selectivity for target enzymes over structurally similar off-targets?
- Methodological Answer : Use structure-activity relationship (SAR) studies to modify functional groups (e.g., furyl or arginine moieties). Employ competitive inhibition assays with purified enzymes (e.g., M1 alanyl aminopeptidase homologs) and analyze selectivity indices (SI = IC off-target / IC target). Molecular dynamics simulations can predict binding stability, but experimental validation (e.g., X-ray crystallography) is critical to confirm hypotheses .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : In vitro-in vivo translation challenges often stem from bioavailability or metabolic instability. Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in animal models. Use proteolytic stability assays (e.g., exposure to serum proteases) to identify degradation hotspots. Modify the peptide backbone (e.g., D-amino acids, cyclization) to enhance stability .
Q. Data Analysis & Interpretation
Q. What statistical frameworks are suitable for analyzing dose-dependent responses in this compound studies?
- Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC/IC values and use F-tests to compare curve slopes. For multiplex assays (e.g., cytokine profiling), apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How can computational modeling improve the design of this compound analogs?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen virtual libraries against target binding pockets. Prioritize analogs with favorable ΔG values and low steric clashes. Validate top candidates via free-energy perturbation (FEP) calculations or MM-GBSA scoring. Always cross-reference predictions with experimental IC data to refine force field parameters .
Q. Experimental Design & Reproducibility
Q. What steps ensure reproducibility in this compound’s enzymatic inhibition assays?
- Methodological Answer : Standardize enzyme sources (e.g., recombinant vs. native), substrate concentrations (Km-adjusted), and buffer conditions (pH, ionic strength). Include positive controls (e.g., known inhibitors) and report Z’-factor scores to validate assay robustness. Publish raw data and analysis scripts in supplementary materials .
Q. How should researchers document failed experiments or non-reproducible results in publications?
- Methodological Answer : Use the discussion section to contextualize failures (e.g., batch variability, unanticipated side reactions). Provide raw data in supplementary files and propose mechanistic hypotheses (e.g., epimerization during synthesis). Transparent reporting aligns with ethical guidelines and aids peer review .
Propiedades
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXOYCJJRUPKZ-RIVSHMCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76079-06-6 | |
Record name | Furylacryloylalanylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.